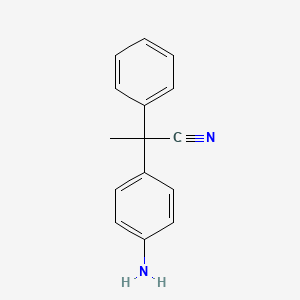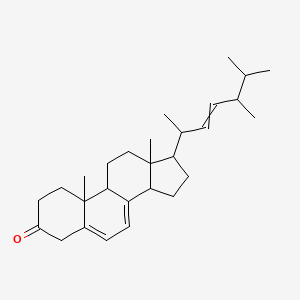![molecular formula C11H15O4P B14710341 Methyl 3-[methoxy(phenyl)phosphoryl]propanoate CAS No. 14576-53-5](/img/structure/B14710341.png)
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a phosphoryl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]propanoate typically involves the reaction of methyl 3-bromopropanoate with methoxyphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-[methoxy(phenyl)phosphoryl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but lacks the phenyl and phosphoryl groups.
Methyl 3-phenylpropionate: Contains a phenyl group but lacks the methoxy and phosphoryl groups.
Methyl 3-methoxypropanoate: Similar backbone but lacks the phenyl and phosphoryl groups.
Uniqueness
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate is unique due to the presence of both methoxy and phosphoryl groups attached to a phenyl-substituted propanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
14576-53-5 |
|---|---|
Formule moléculaire |
C11H15O4P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
methyl 3-[methoxy(phenyl)phosphoryl]propanoate |
InChI |
InChI=1S/C11H15O4P/c1-14-11(12)8-9-16(13,15-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
SKTDRCXOWJEYFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCP(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)













